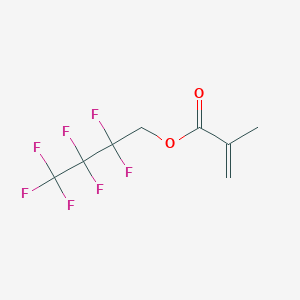

2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

説明

2,2,3,3,4,4,4-Heptafluorobutyl methacrylate (CAS 13695-31-3) is a fluorinated methacrylate monomer characterized by a perfluorinated butyl chain. Its polymer, poly(this compound), exhibits exceptional properties, including low surface energy (as low as 3.03 mN/m in triblock copolymers), high thermal stability, chemical inertness, and low dielectric constant . These attributes make it suitable for advanced applications such as antifouling coatings, optical materials, and organic electronics (e.g., light-emitting diodes and photovoltaics) . The monomer is frequently incorporated into block copolymers via controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation Chain-Transfer) to tailor material properties .

特性

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F7O2/c1-4(2)5(16)17-3-6(9,10)7(11,12)8(13,14)15/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEHKBXCWMMOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31623-04-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,4-heptafluorobutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31623-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3065586 | |

| Record name | (Perfluoropropyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13695-31-3 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13695-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptafluorobutyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013695313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,4-heptafluorobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluoropropyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,4-heptafluorobutyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

The esterification follows a classic Fischer mechanism, where the acid catalyst protonates the carbonyl oxygen of methacrylic acid, enhancing the electrophilicity of the carbonyl carbon. The fluorinated alcohol then undergoes nucleophilic attack, followed by deprotonation and elimination of water. Key parameters include:

-

Molar ratio : Near-equimolar amounts of methacrylic acid and 2,2,3,3,4,4,4-heptafluorobutanol (typically 1:1 to 1:1.05).

-

Catalyst loading : 8–30 wt% sulfuric acid or sulfonic acid relative to methacrylic acid.

-

Temperature : 110–125°C under reduced pressure (250–300 mmHg) to facilitate azeotropic removal of water.

-

Reaction time : Continuous processes achieve completion within 20–24 hours, while batch methods may require longer durations.

Table 1: Optimized Conditions for Acid-Catalyzed Esterification

| Parameter | Range/Value |

|---|---|

| Temperature | 110–125°C |

| Pressure | 250–300 mmHg |

| Catalyst (H₂SO₄) | 8–30 wt% of methacrylic acid |

| Molar ratio (acid:alcohol) | 1:1 to 1:1.05 |

| Yield | 95–99% (theoretical) |

Challenges and Adaptations for Fluorinated Alcohols

The electron-withdrawing nature of the heptafluorobutyl group reduces the nucleophilicity of the alcohol, necessitating reaction optimizations:

-

Enhanced catalysis : Sulfonic acids (e.g., p-toluenesulfonic acid) may outperform H₂SO₄ due to better solubility in fluorinated systems.

-

Water removal : Efficient azeotropic distillation is critical to shift equilibrium toward ester formation. Toluene or cyclohexane is often added as an entrainer.

-

Side reactions : Minimized by maintaining temperatures below 130°C to prevent decomposition of the fluorinated alcohol or premature polymerization of the methacrylate.

Batch vs. Continuous Process Design

Industrial synthesis employs both batch and continuous methodologies, each with distinct advantages:

Batch Reactor Systems

-

Procedure : Methacrylic acid, fluorinated alcohol, and catalyst are combined in a reflux apparatus with a Dean-Stark trap for water removal.

-

Advantages : Simplicity, suitability for small-scale production.

-

Limitations : Longer reaction times (48–72 hours) and lower yields (85–90%) compared to continuous processes.

Continuous Flow Reactors

-

Procedure : Reactants are continuously fed into a heated column reactor with integrated fractionation capabilities. The product ester is distilled off alongside water, enabling real-time separation.

-

Advantages :

Table 2: Comparison of Batch and Continuous Methods

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Reaction Time | 48–72 hours | 20–24 hours |

| Yield | 85–90% | 97–99% |

| Throughput | Low | High |

| Capital Cost | Moderate | High |

Catalytic Innovations and Solvent Systems

Alternative Catalysts

While sulfuric acid dominates industrial applications, emerging catalysts offer improvements:

Solvent-Free and Green Chemistry Approaches

Recent advancements focus on eliminating solvents to reduce waste:

-

Neat conditions : High-purity reactants are used without diluents, requiring precise stoichiometry and agitation to ensure homogeneity.

-

Microwave assistance : Reduces reaction times by 30–50% through rapid, uniform heating.

Post-Synthesis Purification and Stabilization

Distillation and Filtration

Crude product is purified via fractional distillation under vacuum (1–5 mmHg) to isolate the ester (boiling point ~150–160°C). Residual acid catalyst is neutralized with aqueous sodium bicarbonate, followed by drying over anhydrous MgSO₄.

Stabilization Against Polymerization

To inhibit premature polymerization during storage, inhibitors are added:

Table 3: Typical Product Specifications

| Parameter | Specification |

|---|---|

| Purity (GC) | ≥98.0% |

| Appearance | Colorless liquid |

| Moisture | ≤0.1% |

| MEHQ content | 50–100 ppm |

Quality Control and Analytical Methods

Gas Chromatography (GC)

化学反応の分析

Polymerization Reactions

HFMA participates in both homopolymerization and copolymerization reactions, forming materials with enhanced thermal stability and chemical resistance.

Homopolymerization

Under free-radical initiation (e.g., azobisisobutyronitrile, AIBN), HFMA forms homopolymers with glass transition temperatures () between 65–75°C and decomposition temperatures exceeding 300°C .

Copolymerization

HFMA is frequently copolymerized with non-fluorinated monomers to balance fluorocarbon properties with processability:

-

Styrene-HFMA Copolymers : Exhibit values up to 105°C and water contact angles >110° , indicating high hydrophobicity .

-

Methyl Methacrylate (MMA)-HFMA Copolymers : Demonstrate improved thermal stability (decomposition onset at 280°C ) compared to pure PMMA .

Table 1: Thermal Properties of HFMA Copolymers

| Monomer Combination | (°C) | Decomposition Onset (°C) | Water Contact Angle (°) |

|---|---|---|---|

| HFMA-Styrene | 105 | 310 | 112 |

| HFMA-MMA | 89 | 280 | 98 |

| HFMA-Butyl Acrylate | 72 | 265 | 105 |

Chemical Modification Reactions

The methacrylate double bond and fluorinated chain enable targeted modifications:

Esterification

HFMA reacts with carboxylic acids or anhydrides to form crosslinked networks. For example, reactions with succinic anhydride yield polyesters with enhanced solvent resistance .

Nucleophilic Substitution

The electron-withdrawing effect of fluorine atoms activates the carbonyl group for nucleophilic attack. Reactions with amines or thiols produce functionalized polymers for optoelectronic applications.

Research Findings

-

Surface Properties : HFMA-based polymers reduce surface energy to <20 mN/m , comparable to polytetrafluoroethylene (PTFE) .

-

Thermal Stability : Fluorine content correlates linearly with decomposition temperature () in copolymers .

-

Biomedical Compatibility : HFMA-modified hydrogels show reduced protein adsorption, making them suitable for antifouling coatings .

科学的研究の応用

Polymer Industry

Fluorinated Polymers:

HFMA is commonly used as a comonomer in the synthesis of fluorinated polymers such as polytetrafluoroethylene (PTFE), perfluoroalkoxy (PFA), and fluorinated ethylene propylene (FEP). These polymers benefit from enhanced thermal stability and chemical resistance due to the incorporation of HFMA .

Functional Polymers:

HFMA serves as a monomer for creating functional polymers including:

- Hydrogels: Used in biomedical applications due to improved biocompatibility.

- Block Copolymers: These materials exhibit unique properties like lubricity and fouling resistance.

- Graft Copolymers: Enhance performance in automotive and aerospace applications .

Optical Coatings

Polymers derived from HFMA are employed in photonics and optical coatings due to their unique refractive index properties. They are critical in developing high-performance optical devices .

Biomedical Applications

The biocompatibility and low surface energy of HFMA-based polymers make them suitable for medical devices and drug delivery systems. Their resistance to fouling is particularly beneficial in applications where biological interactions are critical .

Coatings and Membranes

Due to its chemical resistance and low surface energy properties, HFMA is used in coatings for various substrates to provide protective barriers against environmental factors. Additionally, membranes made from HFMA polymers are utilized in filtration processes and separation technologies .

Case Study 1: Development of Fluorinated Coatings

A study investigated the use of HFMA as a comonomer in developing fluorinated coatings that exhibit superior durability and chemical resistance compared to traditional coatings. The resulting materials showed enhanced performance in harsh environments commonly encountered in industrial applications.

Case Study 2: Biomedical Hydrogel Applications

Research focused on synthesizing hydrogels from HFMA for use in drug delivery systems. The hydrogels demonstrated improved release profiles and biocompatibility compared to non-fluorinated counterparts. This study highlights HFMA's potential in advancing biomedical technologies.

作用機序

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate primarily involves its ability to form strong, stable polymers. The fluorine atoms in the compound contribute to its low surface energy and high chemical resistance. These properties are crucial in applications requiring durable and long-lasting materials .

類似化合物との比較

Comparison with Similar Fluorinated Methacrylates

Structural and Property Comparison

The following table compares 2,2,3,3,4,4,4-heptafluorobutyl methacrylate with structurally analogous fluorinated methacrylates:

Key Insights:

Fluorine Content and Surface Energy :

- Increasing fluorine atoms correlate with reduced surface energy. HFBMA’s 7 fluorine atoms enable ultra-low surface energy (3.03 mN/m in PDMS-b-PMMA-b-PHFBMA triblock copolymers), outperforming TFEMA (~18–22 mN/m) . Even lower surface energy is achievable with 1H,1H,7H-dodecafluoroheptyl methacrylate (12 F atoms), but its longer chain may compromise solubility and processability .

- HFBMA-based copolymers exhibit superior surface energy compared to hexafluorobutyl methacrylate (6 F) derivatives, which typically achieve ~6–8 mN/m .

Thermal and Chemical Stability :

- HFBMA’s fully fluorinated butyl chain enhances thermal stability, making it suitable for high-temperature applications (e.g., electronic components) . In contrast, TFEMA’s shorter chain limits its thermal resistance .

Applications :

- HFBMA is preferred in antifouling coatings due to its balance of low surface energy and processability .

- HFBMA-derived polymers are used in organic electronics (e.g., OLEDs) for their dielectric properties and compatibility with perovskite precursors .

- 1H,1H,7H-dodecafluoroheptyl methacrylate, while offering extreme hydrophobicity, is less commonly used due to synthetic complexity and cost .

Comparison with Fluorinated Acrylates

HFBMA’s methacrylate group (vs. acrylate) provides distinct advantages:

| Property | HFBMA (Methacrylate) | 2,2,3,3,4,4,4-Heptafluorobutyl Acrylate |

|---|---|---|

| Glass Transition (Tg) | Higher (due to methyl group) | Lower |

| Hydrophobicity | Comparable | Comparable |

| Polymer Flexibility | Moderate | Higher (flexible backbone) |

| Applications | Optical/electronic films | Proteomics, pharmaceuticals |

Performance in Block Copolymers

HFBMA outperforms other fluorinated monomers in self-assembling systems:

- PDMS-b-PHFBMA-b-PS triblock copolymers form micelles with tunable morphologies (spheres to vesicles) in solvent mixtures, driven by HFBMA’s strong hydrophobicity .

- PEG-b-PHFBMA copolymers enable compartmentalized nanostructures for drug delivery, leveraging HFBMA’s segregation from aliphatic chains .

- Comparatively, TFEMA-based copolymers show weaker phase separation due to lower fluorine content .

Research Findings and Industrial Relevance

Antifouling Coatings :

- PDMS-b-PMMA-b-PHFBMA triblock copolymers achieve 3.03 mN/m surface energy , outperforming silicone-fluorocarbon hybrids .

Organic Electronics :

- HFBMA-modified electron transport materials (e.g., NDI-C4F) enhance perovskite solar cell stability via hydrophobic shielding .

Nanotechnology: HFBMA’s fluorinated side chains enable precise hydrophobic compartmentalization in single-chain nanoparticles (SCNPs), critical for catalytic or sensing applications .

生物活性

2,2,3,3,4,4,4-Heptafluorobutyl methacrylate (HFBA) is a fluorinated methacrylate compound that has gained attention for its unique properties and potential applications in various fields such as materials science and biomedical engineering. This article reviews the biological activity of HFBA, focusing on its synthesis, polymerization behavior, and biological interactions.

Synthesis and Polymerization

HFBA can be synthesized through various methods, including free radical polymerization and controlled radical polymerization techniques. One significant study utilized dibenzyl trithiocarbonate (DBTTC) as a chain transfer agent in the copolymerization of HFBA with other monomers like n-butyl acrylate (nBuA) in dimethylformamide (DMF) at elevated temperatures. The resulting copolymers exhibited well-defined structures and were characterized by nuclear magnetic resonance (NMR) spectroscopy and size exclusion chromatography (SEC) .

Table 1: Copolymer Characteristics

| Copolymer Composition | Mn (NMR) g/mol | Mn (SEC) g/mol | PDI |

|---|---|---|---|

| Poly(nBuA-co-HFBA)1 | 1900 | 4100 | 1.36 |

| Poly(nBuA-co-HFBA)2 | 4500 | 7300 | 1.26 |

| Poly(nBuA-co-HFBA)3 | 6300 | 9600 | 1.23 |

| Poly(nBuA-co-HFBA)4 | 7800 | 11300 | 1.25 |

| Poly(nBuA-co-HFBA)5 | 39700 | 48700 | 1.27 |

Biological Activity

The biological activity of HFBA has been investigated primarily in the context of its use in dental materials and coatings. Research indicates that HFBA-modified materials exhibit enhanced antibacterial properties. For instance, a study demonstrated that dental composites incorporating HFBA showed reduced bacterial adhesion compared to traditional materials . This property is particularly valuable in preventing biofilm formation on dental surfaces.

Additionally, the incorporation of HFBA into polymeric matrices has been shown to influence cell adhesion and proliferation. The fluorinated nature of HFBA contributes to altered surface energy characteristics, which can enhance biocompatibility and reduce protein adsorption .

Case Studies

- Antibacterial Properties : A study evaluated the antibacterial efficacy of dental resin composites modified with HFBA. The results indicated a significant reduction in bacterial adhesion compared to controls without HFBA. This suggests potential applications in improving the longevity and performance of dental restoratives .

- Cellular Interactions : Another investigation focused on the effects of HFBA-containing polymers on human cell lines. The study found that these polymers supported cell viability and proliferation while maintaining lower levels of inflammatory cytokines compared to non-fluorinated counterparts .

Research Findings

- Fluorescence Imaging : Recent advancements in fluorescence imaging have utilized HFBA-based polymers for monitoring cellular processes. These polymers can be engineered to provide specific responses under fluorescent excitation, facilitating real-time imaging of cellular dynamics .

- Surface Modification : HFBA has been used to modify surfaces for improved biocompatibility. Studies have shown that surfaces treated with HFBA-containing polymers exhibit reduced fouling and enhanced interaction with biological systems .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate, and how can purity be ensured?

- Methodology : The compound is typically synthesized via esterification of methacrylic acid with heptafluorobutanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Purification involves fractional distillation under reduced pressure to remove unreacted monomers and byproducts. Stabilizers like MEHQ (4-methoxyphenol) are added to inhibit premature polymerization .

- Quality Control : Purity is verified using gas chromatography (GC) or HPLC, with NMR (¹H/¹⁹F) and FT-IR for structural confirmation. Monitor for residual fluorinated alcohols or methacrylic acid impurities .

Q. How should researchers handle and store this compound to maintain stability?

- Handling : Use in a fume hood with PPE (gloves, goggles, lab coat). Avoid exposure to light, heat, or peroxides, which can initiate polymerization. MEHQ (0.01–0.1% w/w) is critical for stabilization .

- Storage : Store at 2–8°C under inert gas (N₂/Ar) in amber glass containers. Avoid contact with metals or bases, which may degrade the fluorinated chain .

Q. What spectroscopic techniques are most effective for characterizing this fluorinated methacrylate?

- NMR : ¹⁹F NMR is essential for confirming the fluorinated butyl chain’s structure (e.g., δ -75 to -125 ppm for CF₃ and CF₂ groups). ¹H NMR identifies the methacrylate’s vinyl protons (δ 5.5–6.3 ppm) .

- FT-IR : Key peaks include C=O stretch (~1720 cm⁻¹), C-O ester (~1150 cm⁻¹), and C-F vibrations (1100–1300 cm⁻¹) .

Advanced Research Questions

Q. How does the fluorinated chain influence polymerization kinetics and copolymer properties?

- Kinetics : Radical polymerization (e.g., AIBN-initiated) proceeds slower than non-fluorinated analogs due to electron-withdrawing fluorine atoms. Kinetic studies require real-time monitoring via DSC or Raman spectroscopy .

- Material Properties : Copolymers exhibit enhanced hydrophobicity (contact angle >100°) and chemical resistance. Surface energy reduction is quantified via XPS, showing increased F/C ratios .

Q. What strategies mitigate data discrepancies in thermal stability assessments?

- Contradictions : Reported decomposition temperatures vary due to differences in stabilizer content or measurement conditions (e.g., TGA under N₂ vs. air).

- Resolution : Standardize protocols: Use TGA at 10°C/min under N₂, and correlate with DSC for glass transition (Tg) and melting points. Cross-validate with pyrolysis-GC/MS for degradation products .

Q. How can surface modification using this monomer be optimized for biomedical applications?

- Method : Graft polymerization via plasma or UV initiation enhances biocompatibility. Optimize monomer concentration (5–20% v/v) and irradiation time to balance coating durability and fluorine content .

- Analysis : Use AFM for topography and ellipsometry for thickness. In vitro testing (e.g., protein adsorption assays) validates antifouling properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。